molecular formula C18H19N3O2S B5541543 N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

Cat. No.: B5541543
M. Wt: 341.4 g/mol
InChI Key: LQLIKDGHYQKOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Novel Synthesis Approaches

  • The synthesis of pyridin-2(1H)-thiones and thieno[2,3-b]-pyridines involves reactions of ethoxymethylenes with activated nitriles, leading to the formation of 3-cyano-2(1H)-pyridinthione derivatives. These derivatives can be further alkylated and cyclized into thieno[2,3-b]pyridine derivatives, showcasing a method for constructing complex heterocyclic structures (Elgemeie & Ramiz, 1990).

Biological Activities

  • Research into the effects of acid-inhibitory antiulcer drugs on mucin biosynthesis in the rat stomach has highlighted the potential of certain compounds to not only inhibit acid secretion but also promote gastric mucosal protective actions. This indicates a dual role for these compounds in both therapeutic and protective capacities (Ichikawa et al., 1994).
  • The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the potential of these compounds as insecticidal agents. This opens avenues for the development of new pesticides based on the structural framework of N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide and related molecules (Fadda et al., 2017).

Chemical Properties and Applications

  • The condensation of acetaldehyde with cyanothioacetamide and ethyl benzoylacetate leads to the formation of 3-cyano-5-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione, which upon alkylation yields substituted 2-alkythiopyridines. This process illustrates the versatility of these compounds in synthesizing substituted pyridine derivatives with potential application in various chemical industries (Krivokolysko et al., 1999).

Properties

IUPAC Name

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-8-15(11-23-2)16(9-19)18(21-13)24-12-17(22)20-10-14-6-4-3-5-7-14/h3-8H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLIKDGHYQKOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.